molecular formula C14H16BrNO4 B218101 Tiamdipine CAS No. 110646-15-6

Tiamdipine

Cat. No.: B218101
CAS No.: 110646-15-6
M. Wt: 435.5 g/mol
InChI Key: NCPRZAIJPGXTLB-UHFFFAOYSA-N
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Description

Tiamdipine is a chemical compound belonging to the class of 1,4-dihydropyridines. It is known for its calcium channel antagonistic properties, which make it useful in various pharmacological applications. The compound is characterized by its unique structure, which includes a 2-(2-aminoethylthio)methyl substituent at the C2 position of the 1,4-dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tiamdipine involves the condensation of appropriate aldehydes with β-keto esters in the presence of ammonia or primary amines. The reaction typically proceeds through a Hantzsch dihydropyridine synthesis, which is a well-known method for preparing 1,4-dihydropyridines. The reaction conditions often include refluxing in ethanol or methanol, with the addition of catalysts such as ammonium acetate to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Tiamdipine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the nitro group present in the structure to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the 2-(2-aminoethylthio)methyl substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Tiamdipine has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying calcium channel antagonists.

    Biology: Investigated for its effects on smooth muscle and cardiac muscle tissues.

    Medicine: Explored for its potential use in treating hypertension and other cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Tiamdipine exerts its effects by inhibiting voltage-dependent calcium channels in smooth muscle, cardiac muscle, and neuronal tissues. This inhibition prevents the influx of calcium ions, leading to relaxation of the muscles and a decrease in blood pressure. The molecular targets include L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

    Nifedipine: Another 1,4-dihydropyridine calcium channel blocker with similar pharmacological properties.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action compared to Tiamdipine.

    Felodipine: Known for its high selectivity for vascular smooth muscle.

Uniqueness of this compound: this compound is unique due to its specific 2-(2-aminoethylthio)methyl substituent, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structural feature allows for a different interaction with calcium channels compared to other 1,4-dihydropyridines, potentially offering advantages in certain therapeutic applications.

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-4-29-20(25)18-15(11-30-9-8-21)22-12(2)16(19(24)28-3)17(18)13-6-5-7-14(10-13)23(26)27/h5-7,10,17,22H,4,8-9,11,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPRZAIJPGXTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911811
Record name 3-Ethyl 5-methyl 2-{[(2-aminoethyl)sulfanyl]methyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110646-15-6
Record name Tiamdipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110646156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl 5-methyl 2-{[(2-aminoethyl)sulfanyl]methyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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